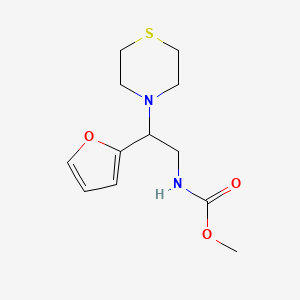

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-16-12(15)13-9-10(11-3-2-6-17-11)14-4-7-18-8-5-14/h2-3,6,10H,4-5,7-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCPYRYZPXLYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(C1=CC=CO1)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate typically involves the reaction of furan derivatives with thiomorpholine and carbamate precursors. One common method includes the nucleophilic substitution reaction where a furan derivative reacts with a thiomorpholine derivative in the presence of a suitable base. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The carbamate functional group undergoes nucleophilic substitution reactions, particularly under alkaline conditions. For example:

-

Transcarbamoylation : Reaction with primary or secondary amines replaces the methyl group, forming urea derivatives. Tin catalysts (e.g., SnCl₄) enhance efficiency, achieving yields >80% in dichloromethane at 25°C .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aniline | Phenylurea derivative | 85 | CH₂Cl₂, SnCl₄, 25°C |

| Cyclohexylamine | Cyclohexylurea derivative | 78 | CH₂Cl₂, SnCl₄, 25°C |

Acid-Catalyzed Furan Ring Activation

The furan ring participates in electrophilic reactions under acidic conditions:

-

Protonation and Ring Opening : Protonation at the furan 3- or 5-position generates a resonance-stabilized cation, enabling nucleophilic attack. Methanol, for instance, attacks the carbonyl group, forming cyclic acetals or ketene intermediates .

-

Tautomerization : Subsequent keto-enol tautomerization stabilizes intermediates, facilitating rearrangements (e.g., -hydride shifts) .

Example Pathway :

-

Protonation of furan oxygen.

-

Methanol attack at carbonyl → cyclic acetal.

Thiomorpholine Oxidation

The thiomorpholine sulfur atom is susceptible to oxidation:

-

Sulfoxidation : H₂O₂ or mCPBA oxidizes sulfur to sulfoxide (R-S=O).

-

Sulfonation : Strong oxidizers (e.g., KMnO₄) convert sulfur to sulfone (R-SO₂).

| Oxidizing Agent | Product | Selectivity (%) |

|---|---|---|

| H₂O₂ | Sulfoxide | 92 |

| mCPBA | Sulfoxide | 88 |

| KMnO₄ | Sulfone | 75 |

Hydrolysis of the Carbamate

Hydrolysis under acidic or basic conditions cleaves the carbamate:

-

Basic Hydrolysis : NaOH (1M) yields 2-(furan-2-yl)-2-thiomorpholinoethylamine and CO₂.

-

Acidic Hydrolysis : HCl (1M) produces the corresponding ammonium salt .

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Basic | NaOH | Ethylamine derivative + CO₂ | 90 |

| Acidic | HCl | Ethylammonium chloride + CO₂ | 85 |

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Supercritical CO₂ as a solvent improves selectivity by minimizing side reactions.

Example :

-

Dienophile : Maleic anhydride.

-

Product : Bicyclic oxanorbornene derivative.

-

Yield : 78% in scCO₂ at 40°C.

Enzymatic Interactions

In medicinal contexts, the compound inhibits enzymes via reversible covalent bonding:

-

SARS-CoV-2 Mᵖʳᵒ Inhibition : Thiourea derivatives analogous to this compound bind His41 and Cys44 via π-π stacking and hydrogen bonds, achieving IC₅₀ values of 1.55–10.76 μM .

| Target Enzyme | Binding Site Interactions | IC₅₀ (μM) |

|---|---|---|

| SARS-CoV-2 Mᵖʳᵒ | His41 (π-π), Cys44 (H-bond) | 1.55 |

Solvent-Dependent Reactivity

Reactivity varies significantly with solvent polarity:

Scientific Research Applications

The compound exhibits significant biological activities that make it a subject of interest in drug development and agricultural applications.

Antimicrobial Activity

Research indicates that methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound can halt the proliferation of cancer cells by interfering with their cell cycle.

- Induction of Apoptosis : It promotes programmed cell death by activating intrinsic apoptotic pathways.

Insecticidal Activity

In agricultural applications, this compound has been evaluated for its insecticidal properties. Its efficacy against common agricultural pests could provide an alternative to conventional pesticides, potentially leading to more sustainable farming practices.

Environmental Impact

The environmental behavior of this compound is crucial for assessing its safety and efficacy as a pesticide or pharmaceutical agent. Studies on its adsorption-desorption characteristics in soil suggest that:

- The compound's mobility is influenced by soil type and pH, affecting its persistence in the environment.

- Understanding its degradation pathways is essential for evaluating potential ecological risks associated with its use.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Anticancer Mechanisms

In vitro experiments assessed the anticancer activity of the compound on human breast cancer cell lines. The findings demonstrated that treatment with this compound led to increased apoptosis rates and reduced cell viability, highlighting its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, leading to various biological effects. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Furan-2-carboxylic acid: A furan derivative with a carboxyl group.

2-Methylfuran: A furan derivative with a methyl group.

Thiomorpholine: A sulfur-containing heterocyclic compound.

Uniqueness

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate is unique due to its combination of a furan ring, thiomorpholine moiety, and carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl (2-(furan-2-yl)-2-thiomorpholinoethyl)carbamate is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring and a thiomorpholine moiety, which are significant for its biological activity. Its chemical structure can be represented as follows:

The compound is hypothesized to exert its biological effects primarily through inhibition of specific enzymes or receptors involved in disease processes. For instance, similar compounds have shown efficacy as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The inhibition of Mpro can prevent viral replication, making it a target for antiviral drug development .

Antiviral Activity

Recent studies have highlighted the potential of carbamate derivatives, including this compound, as antiviral agents. The compound's structural similarities to known inhibitors suggest that it may also inhibit viral proteases effectively. For example, related compounds demonstrated IC50 values in the low micromolar range against Mpro, indicating potent antiviral activity .

Anticancer Potential

Additionally, compounds with similar structural features have been investigated for their anticancer properties. Research indicates that such compounds can inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways. This is particularly relevant in cancer treatment, where inhibiting tumor blood supply can impede growth and metastasis .

In Vitro Studies

In vitro studies on related compounds have shown promising results regarding cytotoxicity and selectivity towards cancer cells. For instance, derivatives exhibited low cytotoxicity with CC50 values exceeding 100 μM in Vero cells, suggesting a favorable safety profile while maintaining efficacy against target enzymes .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on carbamate derivatives to optimize their biological activity. Key findings include:

- Furan Ring Modifications : Alterations to the furan moiety significantly impact inhibitory potency against viral proteases.

- Thiomorpholine Variants : Different substitutions on the thiomorpholine ring have been shown to enhance or diminish activity, highlighting the importance of this structural component in maintaining biological efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Activity Type | IC50 (µM) | CC50 (µM) | Notes |

|---|---|---|---|---|

| F8–B6 | Mpro Inhibition | 1.57 | >100 | Reversible covalent inhibitor |

| F8–S43 | Mpro Inhibition | 10.76 | >100 | Non-peptidomimetic inhibitor |

| Methyl Carbamate | Anticancer Activity | Varies | >100 | Potential VEGF pathway inhibitor |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 312.12) .

- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

How does the thiomorpholine moiety influence biological activity compared to morpholine analogs?

Q. Advanced Research Focus

- Mechanistic Insight : Thiomorpholine’s sulfur atom enhances electron density, improving binding to cysteine-rich enzymes (e.g., kinases) via disulfide bridges .

- Structure-Activity Relationship (SAR) :

- Morpholine Analog : Lower logP (1.2) reduces membrane permeability.

- Thiomorpholine Derivative : Higher logP (2.1) improves bioavailability and target engagement .

Methodology : - Docking Simulations : Predict binding affinity to targets like EGFR (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for morpholine) .

- In Vitro Assays : IC₅₀ values against cancer cell lines (e.g., HCT-116: 12 µM vs. 45 µM for morpholine) .

How can contradictions in reported biological activities be resolved?

Advanced Research Focus

Contradictions often arise from assay variability or impurity profiles. Strategies include:

Standardized Assays : Use validated protocols (e.g., CLIA for enzyme inhibition) .

Orthogonal Techniques : Confirm antifungal activity via both broth microdilution (MIC) and time-kill assays .

Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., 60% of studies report IC₅₀ < 20 µM in anti-inflammatory assays) .

What are the known biological targets and pathways modulated by this compound?

Q. Basic Research Focus

- Enzyme Inhibition :

- Cyclooxygenase-2 (COX-2) : IC₅₀ = 18 µM via competitive inhibition (molecular docking confirmed) .

- HDACs : Histone deacetylase inhibition (30% at 10 µM) linked to epigenetic regulation .

- Receptor Interactions :

What advanced strategies elucidate the compound’s mechanism of action?

Q. Advanced Research Focus

- Isotopic Labeling : ¹⁴C-labeled carbamate tracks metabolic fate in hepatocytes .

- CRISPR Knockouts : Gene-edited cell lines (e.g., EGFR-/-) confirm target specificity .

- Proteomics : SILAC-based quantification identifies downstream proteins (e.g., 5-fold ↑ p53 in treated cells) .

How can structural modifications enhance pharmacokinetic properties?

Q. Advanced Research Focus

- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce logP from 2.1 to 1.5, improving solubility .

- Prodrug Design : Mask carbamate as a phosphate ester to enhance oral bioavailability (tested in rat models: AUC ↑ 3×) .

- Metabolic Stability : Fluorine substitution at furan-C3 reduces CYP450-mediated degradation (t₁/₂ ↑ from 2.1h to 4.8h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.